molecular formula C11H8F2N4OS B2587774 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide CAS No. 933006-96-3

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide

Cat. No. B2587774
CAS RN: 933006-96-3
M. Wt: 282.27
InChI Key: HONSTMVFYKSXQC-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse biological activities and are used as a basic nucleus of different heterocyclic compounds with various applications in medicine .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves various strategies. These compounds are often synthesized using 3-amino-1,2,4-triazole . Another method involves the use of metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds is characterized by a five-membered ring with three nitrogen atoms and two carbon atoms. All five atoms are sp2-hybridized .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions due to their unique structure and properties. They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Research on compounds related to N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide has primarily focused on their synthesis and evaluation for antimicrobial and antitumor activities. The synthesis of novel derivatives, including triazole and thiadiazole moieties, has been explored due to their potential antimicrobial and antitumor properties.

  • Antimicrobial Activities : Several studies have synthesized and evaluated the antimicrobial properties of triazole derivatives. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms. Similarly, Desai et al. (2013) reported the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring, which showed valuable therapeutic intervention potentials for microbial diseases, especially against bacterial and fungal infections. These studies indicate the broad spectrum of antimicrobial activities possessed by triazole and thiazole derivatives, potentially including compounds structurally related to this compound (Bektaş et al., 2007; Desai et al., 2013).

  • Antitumor Activities : The search for new antitumor agents has led to the exploration of triazole derivatives. Although the specific compound this compound was not directly mentioned, related studies on triazolopyrimidines and their derivatives have demonstrated a lack of appreciable antitumor activity in some cases, while others showed promising antimicrobial activity. This suggests a potential avenue for research into the anticancer properties of closely related compounds (Said et al., 2004).

Synthesis and Chemical Properties

The synthesis of compounds with triazole, thiadiazole, and benzamide moieties involves various chemical reactions, highlighting the diverse chemical properties and potential applications of these compounds in scientific research. For example, microwave-induced synthesis has been utilized to create fluorobenzamides containing thiazole and thiazolidine, showcasing the role of fluorine atoms in enhancing antimicrobial activity. Such methods underscore the innovative approaches to synthesizing compounds with potential biological activities (Desai et al., 2013).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole compounds can vary depending on their specific structure. Some 1,2,4-triazole compounds have shown cytotoxic effects .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4OS/c12-6-1-2-7(8(13)5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONSTMVFYKSXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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